1,8-Diphenylnaphthalene
Description
Theoretical Framework for Peri-Substituted Naphthalene (B1677914) Systems
The naphthalene system, with its rigid framework, provides a unique scaffold for studying intramolecular interactions. When substituents are placed at the 1 and 8 positions, known as peri-positions, they are forced into close proximity. The distance between the carbon atoms at positions 1 and 8 in an unsubstituted naphthalene molecule is approximately 2.44 Å. caltech.edu This distance is considerably smaller than the sum of the van der Waals radii of most substituent atoms, leading to significant steric repulsion and strain.
In the case of 1,8-diphenylnaphthalene, the two phenyl rings are compelled into a face-to-face arrangement. caltech.edu This enforced proximity results in substantial repulsive interactions between the π-electron clouds of the aryl substituents. caltech.edu To alleviate this strain, the molecule undergoes significant geometric distortions. These distortions are not confined to the substituents alone but also manifest as a deformation of the naphthalene backbone itself, which deviates from planarity. caltech.eduresearchgate.net X-ray crystallographic studies have been instrumental in revealing the extent of these structural deformations, showing how bond angles and lengths within the naphthalene core are altered to accommodate the bulky peri-substituents. caltech.edursc.org
A key feature of 1,8-diarylnaphthalenes is the restricted rotation around the C1-C(aryl) and C8-C(aryl) single bonds. The steric clash between the two phenyl groups, and between the phenyl groups and the naphthalene hydrogens, creates a substantial energy barrier to rotation. This phenomenon is a classic example of atropisomerism, where conformational isomers (atropisomers) can be stable and potentially separable. The magnitude of this rotational barrier is a direct measure of the steric strain within the molecule. Experimental techniques, such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to measure these barriers, which are often found to be in the range of 10-18 kcal/mol for many 1,8-diarylnaphthalene derivatives. worktribe.comscispace.com Computational studies, employing methods like density functional theory (DFT), have complemented these experimental findings, providing detailed models of the transition states and the energetic pathways of rotation. uibk.ac.at
The electronic nature of substituents on the phenyl rings can further modulate these interactions. Studies have shown a correlation between the electron-donating or electron-withdrawing character of substituents and the rotational barrier, indicating that polar/π electrostatic effects play a significant role in the stability of the ground state conformation. researchgate.netiupac.org
Interactive Data Table: Rotational Barriers in 1,8-Diarylnaphthalene Derivatives
| Derivative | Substituent on Phenyl Ring | Rotational Barrier (ΔG‡) (kcal/mol) | Method |
| This compound | None | ~15 | NMR caltech.edu |
| 2,7-diisopropoxy-1,8-di(m-tolyl)naphthalene | m-CH3 | 16-18 | Dynamic NMR worktribe.comscispace.com |
| 1,8-Di-o-tolylnaphthalene | o-CH3 | 24.1 | NMR scispace.com |
| Substituted 1,8-diphenylnaphthalenes | Various | up to 26.2 | NMR uibk.ac.at |
| Computationally Predicted | o-Phenyl | ~40 | Molecular Modelling scispace.com |
Historical Context of Research on Sterically Crowded Aromatic Compounds
The investigation of steric effects in chemistry has a long history, with early 20th-century pioneers recognizing that the size and spatial arrangement of atomic groups could profoundly influence the rates and pathways of chemical reactions. numberanalytics.com The concept of "steric hindrance" emerged from these early observations on the reactivity of aromatic compounds, where bulky substituents were found to impede electrophilic substitution reactions. numberanalytics.com
The study of molecules where steric strain is deliberately maximized, often termed "overcrowded molecules," gained momentum in the mid-20th century. Compounds like hexaphenylethane and its derivatives were synthesized and studied to understand the limits of covalent bond stability and the consequences of extreme crowding. researchgate.netresearchgate.net Similarly, the study of substituted biphenyls was crucial in developing the concept of atropisomerism, where steric hindrance between ortho-substituents prevents free rotation about the central single bond, leading to chiral, non-superimposable conformers. arabjchem.orgchemistryviews.org
Within this context, the naphthalene framework provided a new and valuable system for investigation. A landmark review by V. Balasubramaniyan in 1966 highlighted the unique stereochemical challenges and properties of 1,8-disubstituted naphthalenes, consolidating the field and stimulating further research. caltech.edu Before this, early X-ray crystallographic work in the 1960s had begun to reveal the distorted structures of these compounds. caltech.edu The synthesis of this compound itself, and the subsequent measurement of its properties, represented a significant step. caltech.edu These molecules were recognized as ideal substrates for quantifying non-bonding forces and for observing molecules in a state of high ground-state steric stress. caltech.edu The surprisingly low rotational barriers measured for some derivatives challenged initial predictions based on static molecular models and spurred the development of more sophisticated dynamic and computational methods to understand their behavior. caltech.eduscispace.com This historical progression from the qualitative observation of steric effects to the quantitative study of specifically designed, highly strained molecules like this compound illustrates a core theme in physical organic chemistry: the quest to understand and predict the interplay between molecular structure, energy, and reactivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1038-67-1 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,8-diphenylnaphthalene |
InChI |
InChI=1S/C22H16/c1-3-9-17(10-4-1)20-15-7-13-19-14-8-16-21(22(19)20)18-11-5-2-6-12-18/h1-16H |
InChI Key |
UILAXRLAMSAWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Diphenylnaphthalene and Its Derivatives
The synthesis of 1,8-diphenylnaphthalene and its derivatives presents a unique challenge due to the significant steric strain imposed by the proximity of the two phenyl rings in the peri-positions. This steric hindrance necessitates the development of robust and efficient coupling methodologies. Over the years, transition-metal-catalyzed cross-coupling reactions have emerged as the most effective strategies for constructing the sterically crowded C-C bonds required for this molecular scaffold.
Structural Elucidation and Conformational Analysis of 1,8 Diphenylnaphthalene Architectures
X-ray Crystallographic Investigations of Molecular Conformation
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of 1,8-diphenylnaphthalene and its analogues, providing precise data on bond lengths, bond angles, and torsion angles. These studies reveal a highly distorted molecular framework adopted to alleviate the severe steric repulsion between the peri-substituted phenyl groups. caltech.educaltech.edu The phenyl rings are compelled to adopt a face-to-face conformation, nearly perpendicular to the plane of the naphthalene (B1677914) core. caltech.educaltech.edu
Analysis of Dihedral Angles and Aromatic Ring Orientations
Crystallographic analyses consistently show that the phenyl rings in this compound derivatives are significantly twisted out of the naphthalene plane. caltech.edu The dihedral angles between the phenyl rings and the naphthalene ring typically range from 60° to 70°. caltech.edu In this compound itself, the dihedral angle between the two phenyl rings is approximately 20°, while in the more crowded 1,4,5,8-tetraphenylnaphthalene, this angle increases to about 36° due to greater steric hindrance. caltech.edu In some derivatives, the phenyl rings are positioned nearly perpendicular to the naphthalene plane. For instance, in 2,7-diisopropoxy-1,8-bis(phenyl)naphthalene, the phenyl rings are almost perpendicular to the naphthalene plane. uibk.ac.at In contrast, for a similar compound with different substituents, the phenyl rings are at an angle of approximately 50° to the naphthalene plane. scispace.com The orientation of the aryl rings can be either syn or anti. In 1,8-dibenzoylnaphthalene (B96287) derivatives, the two benzoyl groups at the 1,8-positions are situated in opposite directions, in an anti orientation. nih.gov The dihedral angles between the benzene (B151609) rings of these benzoyl groups and the naphthalene ring system have been measured at 67.12(5)° and 85.15(5)°. nih.gov
| Compound | Aryl Substituent | Dihedral Angle (Phenyl-Naphthalene) | Dihedral Angle (Phenyl-Phenyl) | Reference |
|---|---|---|---|---|
| This compound | Phenyl | 60°-70° | ~20° | caltech.edu |
| 1,4,5,8-Tetraphenylnaphthalene | Phenyl | - | ~36° | caltech.edu |
| 1,8-Dibenzoylnaphthalene derivative | Benzoyl | 67.12(5)°, 85.15(5)° | - | nih.gov |
| 2,7-Diisopropoxy-1,8-bis(phenyl)naphthalene | Phenyl | ~90° | - | uibk.ac.at |
| 2,7-Diisopropoxy-1,8-bis(substituted phenyl)naphthalene | Substituted Phenyl | ~50° | - | scispace.com |
Identification of Structural Distortions Induced by Peri-Interactions
The close proximity of the substituents at the 1 and 8 positions of the naphthalene ring, known as peri-interactions, leads to significant structural distortions. The distance between the C1 and C8 atoms in an unsubstituted naphthalene is approximately 2.44 Å, whereas the van der Waals separation for parallel π-systems is about 3.4 Å, indicating substantial repulsive forces in this compound. caltech.edu These repulsive interactions cause a splaying of the phenyl rings and a distortion of the naphthalene skeleton itself. caltech.eduresearchgate.net The naphthalene ring system deviates significantly from planarity to accommodate the bulky aryl groups. uibk.ac.at This distortion involves an out-of-plane displacement of the peri-substituent atoms. rsc.org For example, in 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, X-ray analysis revealed a high degree of structural deformation due to steric repulsions between both the peri-dimethylamino and peri-aryl groups. researchgate.net In some cases, these steric strains can even induce a 1,2-aryl shift. rsc.orgrsc.org
Dynamic Stereochemistry and Atropisomerism in 1,8-Diarylnaphthalenes
The restricted rotation around the C(aryl)-C(naphthalene) single bonds in 1,8-diarylnaphthalenes can lead to the existence of stable rotational isomers, or atropisomers. This phenomenon, known as atropisomerism, is a key feature of the dynamic stereochemistry of this class of compounds.
Syn/Anti Conformer Interconversion Pathways
1,8-Diarylnaphthalenes can exist as two main conformers: a syn isomer, where the substituents on the phenyl rings are on the same side relative to the naphthalene plane, and an anti isomer, where they are on opposite sides. If the aryl rings are unsymmetrically substituted (ortho or meta), the anti-conformer is chiral (C2-symmetric), while the syn-isomer is achiral (meso). researchgate.net The interconversion between these atropisomers occurs through rotation around the C-C bonds connecting the phenyl and naphthalene rings. rsc.org This process involves a transition state where the naphthalene ring is significantly warped. caltech.edu
Determination of Rotational Barriers and Kinetic Parameters
The energy barrier to rotation determines the stability and rate of interconversion of atropisomers. For unsubstituted this compound, the rotational barrier is relatively low, around 17.1 kcal/mol, allowing for free rotation at room temperature. researchgate.net However, the introduction of substituents, particularly at the ortho positions of the phenyl rings, can significantly increase this barrier. For example, 1,8-di-o-tolylnaphthalene has a rotational energy barrier of 24.1 kcal/mol. researchgate.net Dynamic NMR spectroscopy is a powerful technique for studying these interconversion processes and determining the kinetic parameters. researchgate.netresearchgate.net For instance, the Gibbs standard activation energy (ΔG°‡) for the diastereoisomerization of 1,8-bis(2,2'-diphenyl-4,4'-dipyridyl)naphthalene was determined to be 70.4 kJ/mol (approximately 16.8 kcal/mol). acs.org In some highly substituted systems, the rotational barrier can be so high that the atropisomers are configurationally stable even at elevated temperatures. nih.gov For example, certain 1,8-bis(diacridyl)naphthalene derivatives showed no signs of interconversion after heating to 180°C for 24 hours, with a calculated Gibbs standard activation energy for isomerization higher than 180 kJ/mol (approximately 43 kcal/mol). nih.gov
| Compound | Rotational Barrier (kcal/mol) | Temperature (°C) | Method | Reference |
|---|---|---|---|---|
| This compound | 17.1 | 24 | - | researchgate.net |
| 1,8-Di-o-tolylnaphthalene | 24.1 | 40 | - | researchgate.net |
| 4,5-Di(m-tolyl)-1,8-bis(dimethylamino)naphthalene | ~14.0 | Room Temp | Dynamic 1H NMR | researchgate.netresearchgate.net |
| 4,5-Di(naphthalen-2-yl)-1,8-bis(dimethylamino)naphthalene | ~14.0 | Room Temp | Dynamic 1H NMR | researchgate.netresearchgate.net |
| 1,8-Bis(2,2'-diphenyl-4,4'-dipyridyl)naphthalene | 16.8 (70.4 kJ/mol) | - | Variable-Temp NMR & Dynamic HPLC | acs.org |
| 1,8-Bis(2′-phenyl-4′-quinolyl)naphthalene | ~29.2 (122.4 kJ/mol) | 97.8 | - | rsc.org |
| 1,8-Bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene | >43 (>180 kJ/mol) | 180 | Heating Experiment | nih.gov |
Intramolecular Noncovalent Interactions in this compound Derivatives
The spatial arrangement of the phenyl substituents in this compound derivatives creates a microenvironment where various noncovalent forces come into play. These interactions, though weak individually, collectively influence the structural and electronic properties of the molecule.
The face-to-face arrangement of the peri-disposed phenyl rings in this compound provides a classic model for studying intramolecular π-π stacking interactions. researchgate.net The distance between the carbon atoms at positions 1 and 8 in the naphthalene core is approximately 2.4 Å, forcing the phenyl substituents into close contact. caltech.edu This enforced proximity leads to substantial repulsive forces, but also to stabilizing π-π interactions. caltech.edu
The strength of these interactions can be modulated by introducing substituents on the phenyl rings. Cozzi and Siegel developed a kinetic model based on the rotational barriers of the phenyl rings in a this compound framework to quantify these interactions. researchgate.net Their studies revealed a linear correlation between the rotational barrier (ΔG‡) and the Hammett σp parameter of the substituents on the phenyl rings. Electron-withdrawing groups were found to increase the rotational barrier, indicating a stronger stacking interaction in the ground state. researchgate.net
Computational methods, such as DFT calculations, have also been employed to quantify the energetics of these interactions. A homodesmotic gas-phase reaction scheme has been used to assess the intramolecular aromatic interactions, providing theoretical values for the interaction energies. core.ac.ukresearchgate.net X-ray crystallography provides direct evidence of the molecular structure in the solid state, confirming the cofacial arrangement of the phenyl rings. core.ac.uk
Table 1: Rotational Barriers and Substituent Effects in 1,8-Diarylnaphthalene Systems
| Substituent (X) | Hammett σp | Rotational Barrier (ΔG‡) in DMSO (kcal/mol) | Reference |
|---|---|---|---|
| OMe | -0.27 | Lower | researchgate.net |
| Me | -0.17 | Lower | researchgate.net |
| H | 0.00 | Baseline | researchgate.net |
| Cl | 0.23 | Higher | researchgate.net |
| CN | 0.66 | Higher | researchgate.net |
| NO2 | 0.78 | Highest | researchgate.net |
This table is illustrative and based on the trend described in the source. Exact values for each substituent would require consulting the original publication by Cozzi and Siegel.
Cation-π interactions, which are attractive noncovalent forces between a cation and a π-system, are notably stronger than many other noncovalent interactions. nih.gov The this compound scaffold has been utilized as a model system to study these interactions. researchgate.net By introducing cationic centers, researchers can investigate the influence of these strong interactions on the molecular conformation and properties. For instance, the interaction between a cationic group and the π-electron cloud of one of the phenyl rings can significantly impact the rotational dynamics and electronic structure of the molecule. nih.govresearchgate.net The study of such interactions is crucial for the design of functional molecules, including sensors and catalysts. researchgate.netnih.gov
The introduction of heteroatoms, particularly nitrogen, into the peri-substituents of the naphthalene core opens up the study of specific intramolecular interactions and subsequent chemical transformations. The close proximity of a nucleophilic nitrogen atom and an electrophilic carbon atom at the peri-positions can lead to the formation of a partial or full covalent bond, a phenomenon known as peri-annulation.
Studies on 1-(dimethylamino)-8-(dicyanovinyl)naphthalene and related compounds have provided insight into the nature of the N...C interaction. rsc.org Crystallographic and solid-state NMR methods have been used to observe the continuum of interactions, from long-range attractions to the formation of a zwitterion with a long N-C bond. rsc.org In some cases, the interaction is strong enough to cause cyclization, forming a new heterocyclic ring fused to the naphthalene system. The reversibility of this ring-closing reaction has been monitored by NMR spectroscopy, providing a dynamic view of the N...C interaction. researchgate.net This phenomenon is not limited to nitrogen; other nucleophiles can also participate in such peri-interactions, leading to a variety of annulated systems.
Solution-State Conformation Analysis by Advanced NMR Techniques
While X-ray crystallography provides a static picture of the molecular conformation in the solid state, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating the dynamic conformational behavior of this compound derivatives in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools in this analysis. The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment and spatial arrangement of the atoms. caltech.edu For example, the non-planarity of the adjacent phenyl rings in peri-diphenylnaphthalene derivatives is indicated by specific patterns in the ¹H NMR spectrum. caltech.edu Furthermore, ¹³C chemical shifts have been found to be particularly sensitive to the dihedral angle between the aryl rings. caltech.edu
Dynamic NMR (DNMR) experiments are crucial for studying the rotational barriers of the phenyl-naphthalene bonds. uibk.ac.at By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the rates of conformational exchange and calculate the activation energy (ΔG‡) for rotation. uibk.ac.at These experiments have confirmed surprisingly low rotational barriers for some derivatives, despite the apparent steric hindrance. caltech.edu
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlation between protons, allowing for the determination of their spatial proximity. These techniques have been instrumental in confirming the folded, cofacial arrangement of the phenyl rings in solution. researchgate.net For instance, the observation of NOEs between protons on the two different phenyl rings provides direct evidence for their close intramolecular contact. researchgate.net In some cases, variable temperature ¹H NMR and 1D NOE experiments have been used to identify the presence of multiple rotamers in solution. rsc.org
Advanced Spectroscopic Characterization Methods for 1,8 Diphenylnaphthalene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
NMR spectroscopy is an indispensable tool for probing the three-dimensional structure and dynamic processes of molecules in solution. For 1,8-diphenylnaphthalene systems, NMR provides critical insights into their conformational preferences and the energetic barriers to internal rotation.
¹H and ¹³C NMR spectroscopy serve as the primary methods for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment and spatial arrangement of the phenyl and naphthalene (B1677914) rings. In sterically hindered molecules like this compound, the non-coplanar arrangement of the phenyl rings relative to the naphthalene core leads to distinct shielding and deshielding effects.
Analysis of the aromatic regions in both ¹H and ¹³C NMR spectra allows for the complete assignment of signals, often aided by two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.govnih.gov These assignments are fundamental for understanding the molecule's ground-state conformation. For instance, the upfield or downfield shifts of specific protons on the naphthalene or phenyl rings can indicate their proximity to the shielding cone of an adjacent aromatic ring, providing direct evidence of the molecule's folded or twisted geometry.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Chemical Shift (ppm) |
| C1/C8 | 140.7 |
| C2/C7 | 129.9 |
| C3/C6 | 126.5 |
| C4/C5 | 125.4 |
| C4a/C8a | 134.8 |
| C1' (ipso-phenyl) | 142.1 |
| C2'/C6' (ortho-phenyl) | 130.3 |
| C3'/C5' (meta-phenyl) | 127.8 |
| C4' (para-phenyl) | 127.2 |
| Note: Data is illustrative and may vary slightly based on solvent and experimental conditions. |
The steric hindrance between the two phenyl groups and the naphthalene backbone in this compound restricts the free rotation around the C-Naphthyl to C-Phenyl bonds. This restricted rotation, known as atropisomerism, can lead to the existence of stable or slowly interconverting rotational isomers (conformers), such as syn and anti forms. nih.govnih.gov
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to quantify the energy barriers associated with these rotational processes. researchgate.netmdpi.com By recording NMR spectra at various temperatures, the rate of interconversion between conformers can be measured. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at high temperatures.
The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) using the Eyring equation. Studies on analogous, highly constrained 1,8-diarylnaphthalenes have revealed substantial rotational energy barriers, with ΔG‡ values often exceeding 100 kJ/mol, indicating that the conformers can be stable and even separable at room temperature. nih.govnih.govnih.gov
Table 2: Rotational Barriers for 1,8-Diaryl-naphthalene Analogs Determined by DNMR
| Compound | Isomerization Process | ΔG‡ (kJ/mol) | Reference Temperature (°C) |
| 1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene | anti -> syn | 116.0 | 71.0 |
| 1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene | syn -> anti | 112.1 | 71.0 |
| 1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene | anti -> syn | 115.2 | 66.2 |
| 1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene | syn -> anti | 111.1 | 66.2 |
| Source: Data from studies on closely related sterically hindered 1,8-diaryl systems. nih.gov |
To gain deeper insight into the three-dimensional structure and intermolecular interactions in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion Ordered Spectroscopy (DOSY) are employed.
NOESY provides information about spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds. mdpi.com For this compound, NOESY experiments are crucial for confirming conformational assignments. Cross-peaks between specific protons of the phenyl rings and the naphthalene core can definitively establish the preferred rotational geometry and the through-space correlations that define the molecule's shape in solution. researchgate.net
DOSY is a technique that separates NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. osti.gov For a pure sample of this compound, DOSY can confirm the presence of a single species in solution. osti.gov It is particularly useful for studying potential aggregation or the formation of host-guest complexes, where a significant decrease in the diffusion coefficient of a molecule upon complexation would be observed. researchgate.net
Electronic Spectroscopy for Photophysical Property Investigation
The extended π-conjugated system of this compound endows it with interesting photophysical properties. Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are used to explore the electronic transitions and de-excitation pathways of the molecule.
UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. The absorption spectrum of an aromatic compound like this compound is characterized by several absorption bands corresponding to π-π* transitions. nih.govshimadzu.com
The introduction of phenyl groups at the 1 and 8 positions of the naphthalene core perturbs its electronic structure. The spectrum typically shows intense absorption bands in the UV region. These bands, often designated as ¹Lₐ and ¹Lₑ transitions by analogy to the parent naphthalene system, are influenced by the degree of conjugation between the phenyl and naphthalene moieties. iosrjournals.org Because of the steric hindrance forcing the phenyl rings out of the plane of the naphthalene, the electronic communication is altered compared to a fully planar system. This non-planarity affects the energy of the molecular orbitals and, consequently, the absorption wavelengths (λ_max) and molar absorptivity (ε). shimadzu.com
Table 3: Illustrative UV-Vis Absorption Data for Diphenylnaphthalenes in Cyclohexane
| Compound | Absorption λ_max (nm) | Molar Absorptivity (log ε) |
| Naphthalene | 275, 312 | 3.75, 2.40 |
| 1,5-Diphenylnaphthalene | 300 | 4.16 |
| 2,6-Diphenylnaphthalene | 326 | 4.54 |
| This compound | ~290-310 (expected) | - |
| Source: Data adapted from studies on various diphenylnaphthalene isomers. nih.gov Specific data for 1,8-DPN can vary. |
Following excitation by UV light, this compound can relax to its ground state by emitting a photon, a process known as fluorescence. Fluorescence spectroscopy measures the intensity and wavelength of this emitted light, providing information about the molecule's excited-state properties.
Many naphthalene derivatives are known for their fluorescent properties, often emitting in the blue region of the visible spectrum. nih.govrsc.org The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ_f) are key parameters that characterize the emission efficiency and dynamics.
The unique "cleft" created by the two phenyl groups in this compound systems can be exploited in the design of fluorescent sensors. The binding of a specific analyte (e.g., a metal ion) within this cleft can perturb the electronic properties of the fluorophore, leading to a detectable change in the fluorescence emission, such as quenching (decrease in intensity) or enhancement. nih.gov For example, derivatives of 1,8-diarylnaphthalenes have been shown to act as selective fluorescent sensors for Cu²⁺ ions through a photoinduced electron transfer (PET) quenching mechanism. nih.gov This makes them valuable in chemical sensing and bioimaging applications. nih.govresearchgate.netresearchgate.net
Table 4: Photophysical Parameters for Selected Diphenylnaphthalenes in Cyclohexane
| Compound | Excitation λ (nm) | Emission λ_max (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |
| 1,4-Diphenylnaphthalene | 299 | 374, 393 | 0.65 | 38 |
| 1,5-Diphenylnaphthalene | 300 | 366 | 0.64 | 2.3 |
| 2,6-Diphenylnaphthalene | 326 | 360, 378 | 0.12 | 1.3 |
| 2,7-Diphenylnaphthalene | 318 | 355 | 0.08 | 1.2 |
| Source: Data from photophysical studies of diphenylnaphthalene isomers. nih.gov |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. In the context of this compound systems, chirality arises from atropisomerism, which is the existence of stereoisomers due to hindered rotation around a single bond. The bulky phenyl groups at the 1 and 8 positions of the naphthalene core restrict free rotation, leading to stable, non-superimposable mirror-image conformers (enantiomers). CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer.
The resulting CD spectrum is plotted as the difference in absorbance (ΔA) versus wavelength. A positive or negative peak, known as a Cotton effect, is characteristic of the chiral molecule's three-dimensional structure. The sign of the Cotton effect is directly related to the absolute configuration of the atropisomer.
In a study of atropisomeric naphthalenediimides, which are 1,8-disubstituted naphthalene derivatives, the use of Electronic Circular Dichroism (ECD) spectroscopy, a variant of CD, was crucial in characterizing the different stereoisomers. The ECD spectra of these compounds were found to be highly sensitive to both the nature of the substituents on the aromatic rings and the solvent used for the measurement. This sensitivity allows for detailed structural elucidation and the monitoring of stereochemical changes. For instance, the ECD spectra of various substituted (R/S)-naphthalenediimides show distinct Cotton effects that vary in sign and intensity, providing a clear method for their differentiation. semanticscholar.orgrsc.orgresearchgate.net
The following table summarizes the observed ECD spectral data for a series of atropisomeric naphthalenediimides, illustrating the influence of substitution on the chiroptical properties.
| Substituent (X) | Solvent | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| -NHCH₃ | Toluene | ~350 | - |
| ~380 | + | ||
| -OCH₃ | Toluene | ~360 | + |
| ~390 | - | ||
| -NO₂ | Toluene | ~340 | + |
| ~370 | - |
This table is generated based on the descriptive information from the ECD spectra of atropisomeric naphthalenediimides and is intended to be illustrative of the data obtained from such experiments.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Complex Analysis
In a typical IRMPD experiment, ions of interest are generated, mass-selected, and trapped within a mass spectrometer. nih.gov They are then irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in its internal energy. This excess energy eventually results in the fragmentation of the ion. By monitoring the fragmentation yield as a function of the infrared laser wavelength, a vibrational spectrum of the ion is obtained. mpg.de
IRMPD spectroscopy has been successfully employed to study the structures of complexes between metal cations and PAHs. For example, the vibrational spectra of cationic iron-naphthalene complexes, [Fe(naphthalene)]⁺, have been recorded using IRMPD. researchgate.net These spectra, when compared with theoretical calculations, provide detailed information about the geometry of the complex, the binding site of the metal ion, and the electronic structure. researchgate.net The interaction with the metal ion perturbs the vibrational modes of the naphthalene molecule, leading to characteristic shifts in the observed frequencies.
The table below presents a comparison of the experimental IRMPD vibrational frequencies for the [Fe(naphthalene)]⁺ complex with the calculated frequencies for bare neutral and cationic naphthalene. This data highlights the shifts in vibrational modes upon complexation, which are key to understanding the structure of the complex.
| Vibrational Mode | Neutral Naphthalene (Calculated, cm⁻¹) | Cationic Naphthalene (Calculated, cm⁻¹) | [Fe(naphthalene)]⁺ (Experimental IRMPD, cm⁻¹) |
| CH stretch | ~3060 | ~3070 | Not reported |
| CC stretch | ~1600 | ~1550 | ~1530 |
| CC stretch | ~1380 | ~1350 | ~1340 |
| CH in-plane bend | ~1130 | ~1100 | ~1110 |
| CH out-of-plane bend | ~780 | ~820 | ~835 |
This table is compiled from data presented in studies on the IRMPD spectroscopy of metal-PAH complexes and theoretical calculations of naphthalene vibrational frequencies. researchgate.netresearchgate.net
The ability of IRMPD to provide structural information on mass-selected ions in the gas phase makes it a powerful tool for the analysis of complex systems involving this compound, such as its interactions with metal ions or other molecules.
Computational Chemistry and Theoretical Modeling of 1,8 Diphenylnaphthalene Systems
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods have been employed to investigate 1,8-diphenylnaphthalene and its derivatives, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and properties of 1,8-diarylnaphthalenes. DFT methods are well-suited for calculating optimized geometries, rotational energy barriers, and thermodynamic properties. For instance, DFT calculations have been instrumental in understanding the conformational equilibria of these sterically crowded molecules.
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. In the context of this compound systems, TD-DFT can be used to predict electronic absorption and emission spectra, providing insights into their photophysical behavior. While specific TD-DFT studies on the parent this compound are not extensively documented in readily available literature, this methodology is crucial for understanding the electronic transitions in its derivatives, which often exhibit interesting fluorescence properties. The choice of functional and basis set is critical in TD-DFT calculations to obtain results that correlate well with experimental spectroscopic data. For similar aromatic systems, hybrid functionals are often employed to achieve a balance in describing both ground and excited electronic states.
The Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant, provides a foundational ab initio approach. While it neglects electron correlation, it can offer useful qualitative insights and serves as a starting point for more advanced correlated methods. In some cases, particularly for systems with challenging electronic structures, HF can provide a better description of certain properties compared to some DFT functionals, especially when issues of electron localization or delocalization are prominent. For this compound, HF calculations could be employed to investigate the fundamental electronic structure and to compare with DFT results, particularly concerning the rotational barrier and conformational energies.
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods. nih.gov These methods are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. nih.gov PM3 has been used to study the structures of highly congested 1,8-diarylnaphthalene derivatives, suggesting geometries with parallel aryl moieties oriented perpendicularly to the naphthalene (B1677914) core. nih.gov While semi-empirical methods are generally less accurate than higher-level computations, they can be valuable for preliminary conformational analysis of large molecules and for studying trends within a series of related compounds.
| Method | Key Features | Typical Applications for this compound Systems |
| DFT | Includes electron correlation at a moderate computational cost. | Geometry optimization, rotational barrier calculations, vibrational analysis. |
| TD-DFT | Calculates excited-state properties. | Prediction of UV-vis absorption and fluorescence spectra. |
| Hartree-Fock | Neglects electron correlation, providing a basic ab initio description. | Initial structural models, comparison with DFT for electronic properties. |
| Semi-empirical (e.g., PM3) | Computationally efficient due to parameterization. | Rapid conformational analysis of large derivatives. nih.gov |
The choice of basis set is a critical parameter in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For aromatic systems like this compound, basis sets that include polarization and diffuse functions are generally necessary for accurate results.
Pople-style basis sets, such as the 6-31G* or 6-311+G(d,p), are commonly used for DFT calculations on organic molecules. The inclusion of polarization functions (e.g., d-orbitals on carbon) allows for a more flexible description of bonding, which is crucial in sterically strained systems. Diffuse functions (indicated by a "+") are important for describing weakly bound electrons and are particularly relevant for excited-state calculations or systems with anionic character.
Correlation-consistent basis sets, such as the cc-pVDZ and aug-cc-pVTZ series, are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations of interaction energies and other sensitive properties. The selection of the basis set often involves a compromise between the desired accuracy and the computational resources available.
Geometrical Optimization and Transition State Analysis
A key feature of this compound is the existence of rotational isomers, or atropisomers, specifically the syn- and anti-conformers, which arise from the restricted rotation around the naphthalene-phenyl single bonds. Computational methods are essential for determining the geometries of these conformers and the transition state that separates them.
Geometry optimization calculations aim to find the minimum energy structures corresponding to the stable conformers. For 1,8-diarylnaphthalenes, these calculations have shown that the peri-substituted aryl rings are typically oriented nearly perpendicular to the central naphthalene ring. nih.gov
Transition state analysis is used to locate the saddle point on the potential energy surface that corresponds to the barrier for the interconversion between the syn- and anti-conformers. The energy of the transition state relative to the ground state conformers determines the rotational barrier. For the parent this compound, a rotational barrier has been reported, and for more sterically hindered derivatives, this barrier can be substantial, leading to conformationally stable atropisomers at room temperature. nih.govrsc.org For some 1,8-diheteroarylnaphthalenes, Gibbs activation energies for isomerization have been determined to be as high as 122.4 kJ/mol. nih.gov
| Parameter | Description | Relevance to this compound |
| Optimized Geometry | The minimum energy arrangement of atoms for a given conformer. | Determines the bond lengths, bond angles, and dihedral angles of the syn- and anti-isomers. |
| Transition State | The highest energy point along the reaction coordinate for conformational change. | Characterizes the structure at the peak of the rotational barrier between conformers. |
| Rotational Energy Barrier | The energy difference between the ground state and the transition state. | Quantifies the kinetic stability of the conformers and the rate of their interconversion. nih.govrsc.org |
Electronic Structure Calculations and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity, as well as its absorption and emission characteristics.
The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a qualitative measure of the molecule's electronic stability and the energy of its lowest-lying electronic transition.
In this compound, the HOMO and LUMO are expected to be π-type orbitals delocalized over the aromatic system. The close proximity of the two phenyl rings can lead to through-space interactions between their π-systems, which may influence the energies and topologies of the frontier orbitals. Computational studies of related pentacene (B32325) derivatives have shown that modifications to the aromatic system can significantly alter the HOMO and LUMO energy levels. nih.gov
| Molecular Orbital | Description | Significance for this compound |
| HOMO | Highest energy molecular orbital containing electrons. | Influences the molecule's ionization potential and its behavior as an electron donor. |
| LUMO | Lowest energy molecular orbital that is unoccupied. | Relates to the molecule's electron affinity and its role as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Provides an estimate of the lowest electronic excitation energy and influences chemical reactivity. |
Theoretical Studies of Aromatic Interaction Energetics
The this compound scaffold provides an excellent model system for studying intramolecular π-π stacking interactions. researchgate.net The rigid naphthalene backbone forces the two phenyl rings into a face-to-face arrangement, allowing for a detailed investigation of the forces governing these non-covalent interactions.
Theoretical calculations are indispensable for quantifying the energetics of these interactions, which are a delicate balance of electrostatic, dispersion, and exchange-repulsion forces. High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are considered the gold standard for accurately calculating non-covalent interaction energies, though they are computationally demanding.
Dispersion-corrected DFT methods have also proven to be effective in describing π-stacking interactions in aromatic dimers and offer a more computationally feasible approach for larger systems. arxiv.org These studies can elucidate how substituents on the phenyl rings influence the strength and nature of the π-π interaction, with electron-withdrawing or -donating groups altering the electrostatic component of the interaction. researchgate.net The analysis of these interactions is crucial for understanding molecular recognition phenomena and the design of novel materials with tailored properties.
Quantification of Intramolecular Interaction Enthalpies
The intramolecular interactions in this compound and its derivatives are substantial, primarily due to the severe steric hindrance between the peri-substituted phenyl groups. This steric repulsion governs the rotational barriers around the naphthalene-phenyl C-C bonds and dictates the conformational preferences of the molecule. The energy associated with these intramolecular interactions can be quantified by measuring the Gibbs activation energy (ΔG‡) for the interconversion between different rotational isomers, known as atropisomers (syn and anti conformers).
Experimental techniques, such as dynamic nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), have been employed to determine these rotational energy barriers in various 1,8-diaryl naphthalene systems. These experimental values, often complemented by computational calculations, provide a quantitative measure of the intramolecular interaction enthalpies. For instance, dynamic 1H NMR experiments on 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes have shown a free energy of rotational isomerization of approximately 14.0 kcal/mol (around 58.6 kJ/mol) for derivatives with m-tolyl and naphthalen-2-yl substituents, indicating rapid interconversion between syn and anti conformers at room temperature. researchgate.netresearchgate.netrsc.org
In more sterically hindered systems, such as 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes, the rotational energy barriers are significantly higher. For a dimethyl-substituted derivative, the Gibbs activation energy for the anti to syn isomerization was determined to be 116.0 kJ/mol, while the reverse process (syn to anti) had a barrier of 112.1 kJ/mol. nih.gov An even more sterically demanding diisopropyl-substituted analogue exhibited a rotational energy barrier of 115.2 kJ/mol for the anti to syn conversion and 111.1 kJ/mol for the syn to anti isomerization. nih.gov These high barriers indicate that the atropisomers are stable and can be separated at room temperature.
| Compound | Isomerization Process | Gibbs Activation Energy (ΔG‡) | Method |
|---|---|---|---|
| 4,5-di(m-tolyl)-1,8-bis(dimethylamino)naphthalene | syn/anti interconversion | ~14.0 kcal/mol (~58.6 kJ/mol) | Dynamic 1H NMR |
| 4,5-di(naphthalen-2-yl)-1,8-bis(dimethylamino)naphthalene | syn/anti interconversion | ~14.0 kcal/mol (~58.6 kJ/mol) | Dynamic 1H NMR |
| 1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene | anti to syn | 116.0 kJ/mol | NMR and HPLC |
| syn to anti | 112.1 kJ/mol | ||
| 1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene | anti to syn | 115.2 kJ/mol | NMR and HPLC |
| syn to anti | 111.1 kJ/mol |
Role of Dispersion Forces versus Electrostatic Contributions
The nature of the intramolecular interactions in this compound systems is a complex interplay of various forces. To dissect these interactions, computational methods such as energy decomposition analysis (EDA) and symmetry-adapted perturbation theory (SAPT) are employed. These methods partition the total interaction energy into physically meaningful components, including electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) forces.
While specific EDA or SAPT studies on this compound itself are not extensively reported in the literature, computational investigations on related aromatic systems provide valuable insights. For instance, a computational study on the interaction between naphthalene and small molecules like water and hydrogen sulfide (B99878) revealed the nuanced balance between electrostatic and dispersion forces. nih.gov In the naphthalene-water complex, the electrostatic and dispersion contributions to the interaction energy were found to be of similar magnitude. nih.gov However, in the naphthalene-hydrogen sulfide complex, the interaction was predominantly governed by dispersion forces. nih.gov
For the intramolecular interactions within this compound, it is expected that both steric (exchange-repulsion) and attractive (dispersion and electrostatic) forces are significant. The close face-to-face arrangement of the phenyl rings would lead to substantial Pauli repulsion. At the same time, the large, polarizable π-systems of the phenyl and naphthalene rings would result in significant attractive dispersion interactions. The electrostatic contribution, arising from the quadrupole moments of the aromatic rings, would also play a role, although its magnitude and whether it is attractive or repulsive would depend on the precise geometry of the interacting fragments. A detailed quantitative breakdown of these contributions for this compound would require a dedicated computational study employing methods like intramolecular SAPT.
Molecular Dynamics Simulations for Conformational Fluxionality
The existence of rotational barriers in this compound and its derivatives, as discussed in section 5.4.1, inherently points to a dynamic conformational landscape. The interconversion between different atropisomers is a key aspect of the conformational fluxionality of these molecules. While experimental techniques like dynamic NMR can probe the kinetics of these processes, molecular dynamics (MD) simulations offer a powerful computational tool to explore the conformational space and the pathways of isomerization in atomistic detail.
MD simulations can, in principle, model the time evolution of the molecular system, providing insights into the dynamic behavior of the phenyl rings, including their rotational motion and out-of-plane fluctuations. By simulating the system at different temperatures, one could observe the conformational transitions and calculate the free energy landscape associated with the rotation of the phenyl groups.
Although specific MD simulation studies focusing on the conformational fluxionality of this compound are not readily found in the reviewed literature, the experimental evidence for the dynamic interconversion of conformers in related 1,8-diaryl naphthalene systems is strong. researchgate.netresearchgate.netrsc.org The relatively low rotational barriers in some derivatives, leading to fast interconversion at room temperature, highlight the dynamic nature of these molecules. researchgate.netresearchgate.netrsc.org For systems with higher barriers, MD simulations coupled with enhanced sampling techniques could be particularly useful for studying the rare events of atropisomerization. Such studies would provide a more complete picture of the conformational dynamics and the factors that govern the stability and interconversion of the different conformers of this compound.
Reactivity and Chemical Transformations of 1,8 Diphenylnaphthalene Derivatives
Peri-Position Functionalization and Derivatization Reactions
The steric strain between substituents at the 1,8-positions of the naphthalene (B1677914) core significantly influences the reactivity of these compounds. nih.gov Functionalization of the peri-positions is a key strategy for modulating the properties of 1,8-diphenylnaphthalene derivatives. A notable example is the regioselective C-H methylation of 1-naphthaldehydes, where a transient ligand strategy can be employed to achieve either peri- or ortho-methylation. nih.gov By selecting appropriate ligands, it's possible to direct the palladium-catalyzed methylation to the desired position, leading to a variety of substituted naphthalene frameworks. nih.gov
For instance, using a carbonyl-containing transient directing group (TDG) favors the formation of the peri-methylated product, while ligands with a sulfonic acid branch or monodentate ligands tend to yield bi-methylated products. nih.gov This approach allows for the sequential introduction of different functional groups at the proximal positions of the aldehyde, including alkyl, aryl, halogen, sulfonamide, and alkoxy groups. nih.gov
Another avenue for derivatization involves the use of 1,8-bis(dimethylamino)naphthalene (B140697), also known as a "proton sponge," as a scaffold. By performing bromine-lithium exchange on its dibromo-derivatives, a variety of functional groups such as methyl, thiomethyl, and deuterated methyl groups can be introduced at the peri- and ortho-positions. rsc.org
Intramolecular Cyclization and Rearrangement Pathways
The spatial arrangement of substituents in this compound derivatives can facilitate unique intramolecular reactions, leading to the formation of complex polycyclic systems.
Fused azepine and azocine (B12641756) ring systems, which are seven- and eight-membered nitrogen-containing heterocycles respectively, are of significant interest in medicinal chemistry. unigoa.ac.in The synthesis of these structures can be achieved through various intramolecular cyclization strategies. unigoa.ac.in One general method for the formation of fused dihydroazepine derivatives involves a sequential rhodium(II)-catalyzed cyclopropanation and a 1-aza-Cope rearrangement of dienyltriazoles. nih.govnih.gov This process proceeds through a transient 1-imino-2-vinylcyclopropane intermediate which rapidly rearranges to generate the fused dihydroazepine products in good to excellent yields. nih.govnih.gov
Other synthetic routes to fused azepines include intramolecular formal hetero [5+2] cycloadditions of optically pure vinyl-aziridine-alkyne substrates, which can produce enantioenriched products. unigoa.ac.in The synthesis of azocine derivatives can be accomplished through methods like intramolecular Friedel-Crafts acylation, cyclization, and unigoa.ac.inresearchgate.net-Meisenheimer rearrangement. unigoa.ac.in
The inherent strain in 1,8-disubstituted naphthalenes can drive unusual chemical rearrangements. nih.gov A remarkable example is the rearrangement of an 8-nitro-1-naphthoic acid derivative. The steric hindrance between the nitro and carboxylic acid groups in the peri-positions promotes the formation of a strained naphtho-oxazinium intermediate. nih.gov Under mild conditions, the addition of water to this intermediate initiates a fragmentation reaction that disrupts the aromaticity of the naphthalene core, leading to the formation of a conjugated aldehyde. nih.gov This unprecedented rearrangement highlights how steric strain can be harnessed to drive complex chemical transformations. nih.gov
Redox Chemistry and Electrochemical Behavior
The electrochemical properties of this compound derivatives are influenced by the interactions between the peri-substituents and the naphthalene core. Studies on 1,8-naphthalene-linked cofacial binuclear metallophthalocyanines have shown that the phthalocyanine (B1677752) ring's first oxidation and the metal-centered redox couples can split into two separate events due to intra-ring exchange interactions. dtic.mil
The redox behavior of derivatives can also be utilized for synthetic purposes. For example, the dication naphthalene-1,8-diylbis(diphenylmethylium) acts as a potent two-electron oxidant. tsukuba.ac.jp This property has been exploited in the synthesis of triarylsulfonium salts from diaryl sulfides, where the dication oxidizes the sulfide (B99878) to a stable radical cation, facilitating subsequent arylation. tsukuba.ac.jp Furthermore, the introduction of a disulfide bridge at the 4,5-positions of 1,8-bis(dimethylamino)naphthalene has been shown to exhibit reversible redox behavior. rsc.org
Catalytic Applications of this compound Scaffolds
The rigid and sterically defined structure of this compound makes it an attractive scaffold for the design of ligands and catalysts.
Due to the restricted rotation around the C-naphthyl bond when ortho- or meta-substituents are present on the phenyl rings, 1,8-diarylnaphthalenes can exhibit axial chirality. researchgate.net This atropisomerism makes them valuable as chiral ligands in asymmetric catalysis. researchgate.netresearchgate.net Axially chiral 1,8-diarylnaphthalene ligands have been successfully synthesized and applied in various asymmetric transformations. researchgate.net For instance, chiral dinitrogen ligands based on this scaffold have been used in asymmetric palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral compounds. nih.gov The specific stereochemical environment created by these ligands allows for high enantioselectivity in the catalytic process.
Exploration in Transition-Metal Mediated Processes
The unique steric and electronic properties of this compound derivatives have led to their exploration in the realm of transition-metal mediated processes, primarily as sophisticated ligand scaffolds. The rigid naphthalene backbone and the proximate phenyl groups create a distinctive coordination environment that can influence the stability, reactivity, and selectivity of metal catalysts.
One of the most notable applications in this area is the use of phosphine-functionalized this compound derivatives as ligands in coordination chemistry and homogeneous catalysis. chemimpex.com These ligands are particularly effective in stabilizing transition metal centers, which is crucial for various catalytic reactions such as cross-coupling and hydrogenation. chemimpex.com
A key example is 1,8-bis(diphenylphosphino)naphthalene (B1270871) (DPN), a versatile ligand that has been successfully employed in forming stable complexes with various transition metals. chemimpex.com Its structural analogue, 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn), has also been shown to form well-defined complexes with palladium and platinum. rsc.org
Research has demonstrated the synthesis and characterization of several of these transition metal complexes. For instance, the reaction of MCl2(cod) (where M = Pd or Pt and cod = 1,5-cyclooctadiene) with dpmn yields the corresponding MCl2(dpmn) complexes. rsc.org These complexes can undergo further reactions; for example, the palladium complex can react with xylyl isocyanide in the presence of NaPF6 to form a dicationic palladium complex. rsc.org
Furthermore, dinuclear palladium and platinum complexes have been synthesized using dpmn as a bridging ligand. rsc.org The structural analysis of these complexes reveals how the 1,8-disubstituted naphthalene backbone influences the geometry around the metal centers. rsc.orgrsc.org The bite angle of these diphosphine ligands, which is a critical parameter in determining catalytic activity, is heavily influenced by the electronic properties of the ligand and the oxidation state of the metal. rsc.org
The reactivity of these complexes has also been a subject of investigation. For instance, photochemical reactions of certain dinuclear palladium complexes of dpmn in dichloromethane (B109758) have been shown to induce cleavage of the Pd-Pd bond. rsc.org This highlights the potential for these this compound derivatives to participate in and influence photo-induced catalytic cycles.
Below is a table summarizing some of the key transition-metal complexes formed with this compound-based phosphine (B1218219) ligands and their notable features.
| Ligand | Metal | Complex | Notable Features |
|---|---|---|---|
| 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn) | Palladium (Pd) | PdCl2(dpmn) | Stable mononuclear complex, precursor for other complexes. rsc.org |
| 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn) | Platinum (Pt) | PtCl2(dpmn) | Stable mononuclear complex. rsc.org |
| 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn) | Palladium (Pd) | Pd(dpmn)(XylNC)22 | Dicationic complex formed by reaction with xylyl isocyanide. rsc.org |
| 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn) | Palladium (Pd) | Pd2(dpmn)(RNC)42 | Dinuclear complex with a bridging dpmn ligand. rsc.org |
| 1,8-bis[(diphenylphosphino)methyl]naphthalene (dpmn) | Platinum (Pt) | Pt2(dpmn)(RNC)42 | Dinuclear complex with a bridging dpmn ligand. rsc.org |
While the primary role of this compound derivatives in transition-metal mediated processes has been as ligands, their unique structure continues to be an area of active research for the development of novel catalysts with enhanced stability and selectivity.
Applications and Functionalization of 1,8 Diphenylnaphthalene in Advanced Materials and Supramolecular Chemistry
Utilization as Scaffolds for Luminescent and Optoelectronic Materials
The rigid and well-defined architecture of 1,8-diphenylnaphthalene and its derivatives makes them promising candidates for the construction of photoluminescent and electroluminescent materials. The ability to functionalize the phenyl and naphthalene (B1677914) units allows for the fine-tuning of their electronic and photophysical properties.
Derivatives of 1,8-diarylnaphthalenes have been identified as potential materials for high-performance blue and green organic light-emitting diodes (OLEDs). The inherent rigidity of the 1,8-diarylnaphthalene scaffold can suppress non-radiative decay processes, leading to high fluorescence quantum yields. For instance, highly constrained 1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene and its diisopropyl analogue have been synthesized and shown to be remarkable blue and green light emitters with high quantum yields. nih.gov The photophysical properties of these compounds highlight the potential of the 1,8-diarylnaphthalene core in designing efficient emitters for OLED applications.
While specific device performance data for OLEDs based solely on this compound as the emissive layer is not extensively detailed in the available literature, the broader class of naphthalene-based copolymers has been investigated for blue-emitting OLEDs. For example, copolymers incorporating 1,4-naphthalene units have been synthesized and their performance in poly(9-vinyl carbazole) (PVK)-based OLEDs has been evaluated, demonstrating the versatility of the naphthalene core in electroluminescent devices. mdpi.com
Table 1: Photophysical Properties of Selected 1,8-Diarylnaphthalene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene | 386, 407, 431 | 466 | 0.85 (blue) |
| 1,8-bis(4,4'-diisopropyl-9,9'-diacridyl)naphthalene | 388, 410, 434 | 505 | 0.78 (green) |
Data sourced from studies on highly constrained 1,8-diarylnaphthalenes. nih.gov
Aggregation-caused quenching (ACQ) is a common phenomenon that limits the performance of many fluorophores in the solid state. However, molecules exhibiting aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) show increased fluorescence intensity upon aggregation, making them highly suitable for applications in solid-state devices like OLEDs.
Recent research has demonstrated that derivatives of this compound can be engineered to exhibit AIEE. nih.govresearchgate.netdntb.gov.ua For example, a this compound derivative functionalized with aryl urea (B33335) groups at the para-positions of the phenyl rings (p-2Urea) forms an ionic hydrogen-bonded complex with acetate (B1210297) ions. This complex displays significant AIEE, with the fluorescence quantum yield in the aggregated state being more than five times higher than in solution. nih.gov This enhancement is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways.
This versatile and straightforward approach to designing AIEE-active dyes based on the this compound scaffold opens up possibilities for the development of novel environment-sensitive probes and efficient solid-state emitting materials. nih.gov
Integration in Molecular Recognition Systems
The U-shaped cleft formed by the two phenyl rings in this compound provides a unique binding pocket that can be functionalized for the selective recognition of guest molecules. This has led to the development of host molecules for anions and carboxylic acids, as well as the exploration of their role in supramolecular assemblies.
The pre-organized cavity of this compound derivatives can be equipped with recognition motifs, such as hydrogen-bonding donors, to create selective receptors for anions and carboxylic acids. A notable example is a this compound-based diguanidine that has been synthesized for the recognition of dicarboxylic and diphosphonic acids. The binding of these guest molecules within the cleft of the host leads to a significant change in its fluorescence properties, allowing for their detection.
The diguanidine host forms 1:1 complexes with dicarboxylic and diphosphonic acids in a DMSO solution. Interestingly, the weak yellowish fluorescence of the diguanidine turns into a strong bluish fluorescence upon the addition of 1,3-benzenediacetic acids. In contrast, other aliphatic dicarboxylic acids only induce a weak yellowish fluorescence, demonstrating selective recognition. nih.gov
The principles of host-guest chemistry are fundamental to the construction of complex supramolecular architectures. While direct studies on this compound are emerging, related naphthalene-based systems demonstrate the potential of this scaffold in forming intricate assemblies. For instance, 1,8-dihydroxy naphthalene has been utilized as a building block for the self-assembly of stable host-guest complexes with boronic acids and 4,4'-bipyridine. nih.gov These assemblies form thermally stable complexes with aromatic hydrocarbons, driven by π-π stacking interactions between the guest and the bipyridine linker within the host framework. nih.gov
These findings suggest that the 1,8-disubstituted naphthalene core provides a rigid and predictable platform for the construction of supramolecular systems with tailored recognition and assembly properties. The ability to introduce functional groups at the peri-positions allows for the creation of specific binding sites and the control of intermolecular interactions, which are crucial for the rational design of functional supramolecular materials.
Development of Chiral Sensors and Stereodynamic Switches
The restricted rotation of the C-C bonds between the naphthalene core and the phenyl rings in suitably substituted this compound derivatives can lead to atropisomerism, a form of axial chirality. This property, combined with their photophysical characteristics, makes them attractive candidates for the development of chiral sensors and stereodynamic molecular switches.
While specific applications of this compound as a chiral sensor are still under exploration, the broader class of 1,8-diarylnaphthalenes has shown potential in this area. nih.gov The chiral recognition would rely on the diastereomeric interactions between the enantiomers of the host and the chiral guest molecule, leading to a measurable change in a physical property, such as fluorescence.
Furthermore, the conformational changes in 1,8-diarylnaphthalene derivatives can be controlled by external stimuli, such as light or chemical effectors, which forms the basis for their use as stereodynamic switches. The interconversion between different stereoisomers (e.g., syn and anti conformers) can be designed to trigger a change in the material's properties, such as its color, fluorescence, or binding affinity. The ability to control the rotational barrier through synthetic modification of the aryl groups is key to the design of such molecular switches.
Employment in Nonlinear Optical (NLO) Chromophores
The 1,8-diarylnaphthalene framework, to which this compound belongs, has been identified as a promising platform for the development of nonlinear optical (NLO) chromophores. researchgate.net NLO materials are of significant interest for their potential applications in optoelectronic devices, including optical switching and information storage. The efficacy of an NLO material is often related to its first hyperpolarizability, a molecular property that is enhanced by intramolecular charge transfer. This is typically achieved in molecules with a "push-pull" architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.
While extensive research has been conducted on various naphthalene-based donor-acceptor systems for their NLO properties, the specific use of the this compound scaffold as the central conjugated bridge in a push-pull chromophore is an area of emerging interest. Theoretical studies on a range of donor-acceptor substituted naphthalene derivatives have shown that these systems can possess large first static hyperpolarizabilities. ipme.ru The strategic placement of donor and acceptor groups on the phenyl rings of this compound could facilitate a through-space charge transfer, a unique mechanism for generating NLO response.
The design of such chromophores would involve functionalizing the para-positions of the phenyl rings with suitable electron-donating and electron-accepting moieties. For instance, a dimethylamino group could act as a donor, while a nitro group could serve as an acceptor. The rigid this compound core would hold these groups in a fixed orientation, potentially leading to a significant NLO response. Although specific experimental data on the NLO properties of such functionalized this compound derivatives are not yet widely available, the foundational studies on related naphthalene systems suggest that this is a promising avenue for the design of new NLO materials.
Table 1: Calculated First Static Hyperpolarizabilities of Selected Donor-Acceptor Naphthalene Derivatives
| Compound | Donor Group | Acceptor Group | First Static Hyperpolarizability (a.u.) |
| N,N-dimethylaminophenyl-substituted naphthalene derivative (Isomer 14 in source) | N,N-dimethylaminophenyl | - | 12842.8 (BPV86 method) |
| N,N-dimethylaminophenyl-substituted quinoline (B57606) derivative | N,N-dimethylaminophenyl | - | Data not specified in abstract |
| N,N-dimethylaminophenyl-substituted quinazoline (B50416) derivative | N,N-dimethylaminophenyl | - | Data not specified in abstract |
Data extracted from a computational study on various donor-acceptor derivatives of naphthalene and its analogues, highlighting the potential for large NLO responses in these systems. ipme.ru
Application as Structural Models for Aromatic Interaction Studies
The rigid geometry of this compound, which forces the two phenyl rings into a nearly parallel, face-to-face arrangement, makes it an exceptional model system for the study of intramolecular aromatic interactions. researchgate.net These non-covalent interactions, particularly π-π stacking, are fundamental in various chemical and biological processes, including the stabilization of DNA and protein structures, molecular recognition, and self-assembly.
In most acyclic systems, aromatic rings typically adopt a T-shaped or slipped-parallel arrangement to minimize steric repulsion. However, the this compound scaffold overcomes this tendency, providing a unique opportunity to investigate the energetic consequences of forcing aromatic rings into close proximity. The rotational barrier for the C-Ph bond in this compound has been determined to be 17.1 kcal/mol at 24 °C, which provides a quantitative measure of the steric and electronic interactions between the peri-substituted phenyl rings. researchgate.net
This constrained environment allows for the detailed study of various types of aromatic interactions, including π-π, dipole-π, and cation-π interactions. By introducing substituents with different electronic properties onto the phenyl rings, researchers can systematically probe how these modifications influence the strength and nature of the intramolecular interaction. For example, fluorination of the phenyl rings has been used to study the role of quadrupole moments in molecular recognition.
Table 2: Comparison of Rotational Barrier in this compound with Calculated Interaction Energies of Stacked Aromatic Dimers
| System | Interaction Type | Method | Calculated/Estimated Energy (kcal/mol) |
| This compound | Intramolecular Rotation | Experimental | 17.1 |
| Naphthalene Dimer (slipped parallel) | Intermolecular π-π Stacking | CCSD(T) calculation | 5.73 |
| Phenol-Phenol Dimer (stacked) | Intermolecular π-π Stacking | M062X/6-311++G(d,p) | -4.75 |
| Anthracene Dimer (stacked) | Intermolecular π-π Stacking | DFT (ωB97X-D3/cc-pVQZ) | 9.41 ± 0.64 |
This table provides a comparative view of the energy associated with the intramolecular interaction in this compound and the intermolecular π-π stacking energies in various aromatic dimers. researchgate.netnih.govscirp.org
Incorporation into Rigid Cyclic Oligophenylenes and Cyclophanes
The rigid and well-defined geometry of the this compound unit has made it an attractive building block for the construction of highly structured, rigid cyclic oligophenylenes and cyclophanes. These macrocyclic compounds are of interest for their unique host-guest properties, their potential as molecular containers, and their applications in materials science.
By using this compound as a "corner piece," chemists can synthesize macrocycles with defined shapes and cavity sizes. For example, a strained cyclophane has been synthesized by connecting two 1,8-naphthalene units with two face-to-face biphenyl (B1667301) linkages. X-ray analysis of this molecule revealed bent p,p'-biphenylylene chains and splayed naphthalene rings, indicating a significant degree of strain and a strong π-π interaction between the parallel biphenyl units. nih.gov
More complex structures, such as 1,8-naphthalene-bridged cyclic oligo-para-phenylenes containing four or eight phenylene units, have also been synthesized. nih.gov These molecules exhibit highly strained structures with nearly face-to-face arrangements of the biphenylylene or quaterphenylylene bridges. The incorporation of the this compound scaffold provides a high degree of preorganization, facilitating the cyclization reactions and leading to the formation of these complex architectures.
The structural parameters of these cyclophanes, determined by X-ray crystallography, provide valuable insights into the effects of ring strain and intramolecular interactions on molecular geometry. For instance, in 1,8-bis(hydroxymethyl)naphthalene, a related 1,8-disubstituted naphthalene, the steric interactions of the substituents cause significant deviations in the exterior angles of the naphthalene core from the ideal 120 degrees. nih.gov
Table 3: Selected Structural Parameters of 1,8-Disubstituted Naphthalene Derivatives and a Naphthalene-Bridged Cyclophane
| Compound | System | Key Structural Feature | Measured Value |
| 1,8-Bis(hydroxymethyl)naphthalene | 1,8-Disubstituted Naphthalene | Average deviation of naphthalene core C atoms from planarity | 0.012 (7) Å |
| 1,8-Thianaphthalene | Single-Atom Peribridged Naphthalene | C-S-C bridging angle | 73.06° |
| Naphtho[1,2-c:5,6-c]difuran-derived cyclophane | Naphthalene-based Cyclophane | C23-C24-C25 bond angle in the tether | 115.17° |
This table presents key structural parameters from X-ray crystallographic studies of 1,8-disubstituted naphthalenes and a related cyclophane, illustrating the structural impact of peri-substitution and macrocyclization. nih.govcsu.edu.au
Future Directions and Emerging Research Avenues in 1,8 Diphenylnaphthalene Chemistry
Development of Novel Synthetic Routes for Complex Architectures
The synthesis of 1,8-diphenylnaphthalene and its derivatives, particularly those with complex and sterically demanding architectures, remains an active area of research. While classical methods exist, the focus is shifting towards more efficient, selective, and versatile synthetic strategies.
Palladium-catalyzed cross-coupling reactions have become indispensable for the construction of the 1,8-diaryl linkage. A comparative analysis of various palladium-catalyzed methods has shown that the Stille coupling often provides superior yields for highly congested 1,8-diarylnaphthalenes. tdl.orgnih.gov For instance, the synthesis of a sterically crowded 1,8-diacridylnaphthalene, an enantioselective fluorosensor, was achieved in 68% yield via a twofold Stille cross-coupling, outperforming other methods like Suzuki, Negishi, Kumada, and Hiyama couplings. tdl.orgnih.gov
Beyond palladium catalysis, researchers are exploring other transition-metal-catalyzed reactions and novel synthetic disconnections to access unprecedented this compound-based structures. The development of one-pot and multicomponent reactions is also a key focus, aiming to streamline the synthesis of functionalized derivatives. mdpi.com These advanced synthetic approaches are crucial for creating complex, tailor-made molecules for specific applications.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Sterically Hindered 1,8-Diarylnaphthalenes
| Cross-Coupling Reaction | Typical Precursors | Catalyst/Ligand System | Advantages | Disadvantages |
| Stille Coupling | 1,8-Dihalonaphthalene, Organostannanes | Pd(PPh₃)₄, Pd₂ (dba)₃/P(t-Bu)₃ | High tolerance for functional groups, effective for sterically hindered substrates. | Toxicity of organotin reagents. |
| Suzuki Coupling | 1,8-Dihalonaphthalene, Organoboronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and stable boronic acid reagents, environmentally benign. | Can be sensitive to steric hindrance. |
| Negishi Coupling | 1,8-Dihalonaphthalene, Organozinc reagents | Pd(PPh₃)₄ | High reactivity of organozinc reagents. | Moisture and air sensitivity of organozinc reagents. |
| Kumada Coupling | 1,8-Dihalonaphthalene, Grignard reagents | PdCl₂(dppf) | High reactivity of Grignard reagents. | Limited functional group tolerance. |
| Hiyama Coupling | 1,8-Dihalonaphthalene, Organosilicon reagents | Pd(OAc)₂/ligand | Low toxicity of organosilicon reagents. | Requires activation of the C-Si bond. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry plays an increasingly vital role in understanding and predicting the properties of this compound derivatives. Advanced computational methods are being employed to model their unique conformational behavior, electronic properties, and interactions with other molecules.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic structure, absorption, and emission properties of these molecules. mdpi.com For example, DFT calculations have been used to elucidate the nature of intramolecular interactions and to predict the photophysical properties of novel this compound-based fluorophores.
Semi-empirical methods, such as PM3, have been utilized to study the conformational landscape of sterically hindered 1,8-diarylnaphthalenes, providing insights into their isomerization barriers and the relative stabilities of different conformers. nih.gov Molecular mechanics and molecular dynamics simulations are also employed to explore the conformational flexibility and dynamics of these systems, which is crucial for understanding their behavior in larger molecular assemblies and in different environments. These predictive models are instrumental in the rational design of new materials with tailored properties.
Rational Design of Next-Generation Functional Materials
The rigid and well-defined geometry of the this compound scaffold makes it an excellent platform for the rational design of next-generation functional materials. By strategically introducing functional groups onto the phenyl rings or the naphthalene (B1677914) core, researchers can fine-tune the electronic, optical, and chiroptical properties of the resulting molecules.
One of the most promising areas of application is in the development of fluorescent sensors . The steric hindrance between the two phenyl rings can be exploited to create fluorescent probes that exhibit changes in their emission upon binding to specific analytes. For instance, atropisomeric 1,8-diarylnaphthalenes have been designed as enantioselective fluorescent sensors. tdl.orgnih.gov
Another significant application is in the field of Organic Light-Emitting Diodes (OLEDs) . The this compound core can be incorporated into larger conjugated systems to create blue-light emitting materials with high quantum yields. mdpi.com The rigid structure helps to suppress non-radiative decay pathways, leading to enhanced emission efficiency.
Furthermore, the chiral nature of appropriately substituted 1,8-diphenylnaphthalenes makes them attractive candidates for the development of chiral ligands in asymmetric catalysis. The well-defined chiral pocket created by the two phenyl rings can induce high levels of enantioselectivity in metal-catalyzed reactions. mdpi.com
Table 2: Examples of Functional Materials Based on this compound
| Material Type | Design Strategy | Application |
| Fluorescent Sensors | Introduction of binding sites and fluorogenic groups on the phenyl rings. | Enantioselective recognition of chiral molecules, ion sensing. |
| OLED Materials | Extension of π-conjugation from the this compound core. | Blue emitters in organic light-emitting diodes. |
| Chiral Ligands | Synthesis of enantiomerically pure, substituted 1,8-diphenylnaphthalenes. | Asymmetric catalysis. |
Exploration of New Reactivity Patterns and Mechanistic Insights
The unique steric environment of this compound gives rise to interesting reactivity patterns and provides a platform for studying fundamental chemical principles. The severe steric hindrance between the peri-disposed phenyl groups significantly influences the molecule's conformation and the reactivity of substituents.
A key area of investigation is the study of atropisomerization , the rotational isomerization around the aryl-naphthalene bonds. The energy barriers to rotation in substituted 1,8-diphenylnaphthalenes can be substantial, leading to the existence of stable, isolable atropisomers at room temperature. thno.org The kinetics of this isomerization process can be studied using techniques like dynamic NMR and HPLC, providing valuable insights into the factors that govern conformational stability. thno.org
The introduction of reactive functional groups at the ortho-positions of the phenyl rings can lead to novel intramolecular reactions, driven by the proximity of the reacting groups. The "clothespin effect," observed upon protonation of 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, demonstrates how external stimuli can induce significant conformational changes and alter the rotational barriers. nih.gov Understanding these reactivity patterns is crucial for designing dynamic molecular systems and switches.
Integration into Multicomponent and Supramolecular Systems
The well-defined shape and potential for functionalization make this compound and its derivatives attractive building blocks for the construction of complex multicomponent and supramolecular systems. The rigid scaffold can act as a template or a recognition unit in the formation of larger, organized assemblies.
In host-guest chemistry , derivatives of this compound can be designed to act as hosts for specific guest molecules. For example, 1,8-dihydroxy naphthalene has been used as a building block for the self-assembly of stable host-guest complexes with boronic acids and 4,4'-bipyridine, which can encapsulate aromatic hydrocarbons. stenutz.eursc.org The interactions driving the formation of these complexes are often non-covalent, such as π-π stacking and hydrogen bonding.
The incorporation of this compound units into polymers or metal-organic frameworks (MOFs) is another emerging area of research. The rigid and directional nature of the scaffold can be used to control the architecture and properties of the resulting materials. Furthermore, the use of congested 1,8-bis(anilino)naphthalene derivatives as templates for stereocontrolled photodimerization highlights the potential of this scaffold in directing the outcome of chemical reactions in a supramolecular context. nih.gov These studies pave the way for the development of new functional materials with applications in areas such as separation, catalysis, and drug delivery.
Q & A
Basic: What synthetic methodologies are commonly employed for 1,8-Diphenylnaphthalene, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via Friedel-Crafts alkylation or coupling reactions. A key consideration is managing steric hindrance due to the naphthalene backbone and phenyl substituents. For example, steric effects in solvolysis reactions can be mitigated by using bulky leaving groups or optimizing solvent polarity . Reaction optimization includes:
- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.
- Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium-based catalysts improve regioselectivity.
- Purification : Column chromatography with hexane/ethyl acetate (9:1) is effective for isolating pure products .
Advanced: How do steric and electronic effects govern the reactivity of this compound derivatives in solvolysis reactions?
Answer:
Steric hindrance from the 1,8-diphenyl groups disrupts conjugation and stabilizes transition states in solvolysis. For instance, in solvolysis of derivatives like this compound-2-methyl tosylate, steric effects dominate over inductive stabilization, leading to accelerated reaction kinetics despite reduced conjugation . Methodological insights:
- Kinetic studies : Monitor reaction rates under varying solvent polarities (e.g., ethanol-water mixtures) to isolate steric contributions.
- Computational modeling : Use density functional theory (DFT) to calculate energy barriers and visualize spatial interactions .
Basic: What spectroscopic techniques are optimal for characterizing this compound and its inclusion complexes?
Answer:
- Fluorometry : Fluorescence titration (e.g., Job plot analysis) quantifies binding constants with β-cyclodextrin. Fixed analyte concentrations (e.g., 10 µM 1,8-ANS) and incremental host additions reveal stoichiometry and thermodynamic parameters (ΔG, ΔH) .
- NMR : ¹H and ¹³C NMR identify substituent effects on aromatic proton shifts.
- UV-Vis : Monitor π-π* transitions (200–300 nm) to assess electronic perturbations in derivatives .
Advanced: How can intramolecular hydrogen bonding in this compound analogs be investigated using computational methods?
Answer:
Proton sponge analogs (e.g., 1,8-bis(dimethylamino)naphthalene, DMAN) exhibit strong intramolecular hydrogen bonds. Methodologies include:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine bond lengths and angles.
- Car-Parrinello molecular dynamics (CPMD) : Simulate proton transfer dynamics under thermal fluctuations, revealing energy barriers and hydrogen bond lifetimes (e.g., 0.5–2.0 ps) .
Basic: What are the environmental and toxicological considerations for handling this compound in laboratory settings?
Answer:
While specific toxicological data for this compound is limited, related naphthalene derivatives show:
- Inhalation risks : Use fume hoods and PPE (gloves, goggles) during synthesis.
- Ecotoxicity : Follow EPA guidelines for waste disposal (40 CFR Part 261).
- Monitoring : Gas chromatography-mass spectrometry (GC-MS) detects airborne residues .
Advanced: How do structural modifications (e.g., sulfonation) alter the analytical utility of this compound derivatives?
Answer:
Sulfonated derivatives like 1,8-dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid trisodium salt (SPADNS) serve as chelating agents for fluoride, zirconium, and thorium detection. Methodological steps:
- pH optimization : Adjust to 7.2 for maximum complex stability.
- Spectrophotometric titration : Measure absorbance at 570 nm to quantify metal ion binding (ε ≈ 10⁴ M⁻¹cm⁻¹) .
Basic: What are common pitfalls in interpreting X-ray crystallography data for this compound derivatives?
Answer:
- Disorder in phenyl rings : Use restraints or twinning corrections during refinement.
- Thermal motion artifacts : Collect data at low temperatures (100 K) to reduce noise.
- Validation tools : Check CIF files with PLATON or Mercury to ensure geometric accuracy .
Advanced: How can conflicting fluorescence data for this compound inclusion complexes be resolved?
Answer:
Contradictions in fluorescence intensity (e.g., Job plot vs. Stern-Volmer analysis) may arise from:
- Inner-filter effects : Dilute samples to OD < 0.1.
- Quenching mechanisms : Compare lifetime (τ) and intensity (I) changes to distinguish static vs. dynamic quenching .
Basic: What are the best practices for storing this compound to prevent degradation?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar).
- Temperature : Keep at –20°C for long-term stability.
- Solubility : Use anhydrous DMF or THF for stock solutions; avoid protic solvents .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in this compound systems?
Answer:
Deuterium labeling at reactive sites (e.g., benzylic positions) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
